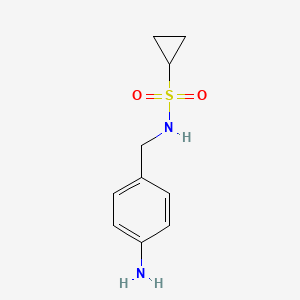

N-(4-Aminobenzyl)cyclopropanesulfonamide

Description

N-(4-Aminobenzyl)cyclopropanesulfonamide is a sulfonamide derivative characterized by a cyclopropane ring directly attached to the sulfonamide group (-SO₂NH-) and a 4-aminobenzyl moiety. The 4-aminobenzyl group provides hydrogen-bonding capability and aromatic interactions, making this compound a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors where sulfonamides are pharmacologically active .

Properties

CAS No. |

1019855-83-4 |

|---|---|

Molecular Formula |

C10H14N2O2S |

Molecular Weight |

226.30 g/mol |

IUPAC Name |

N-[(4-aminophenyl)methyl]cyclopropanesulfonamide |

InChI |

InChI=1S/C10H14N2O2S/c11-9-3-1-8(2-4-9)7-12-15(13,14)10-5-6-10/h1-4,10,12H,5-7,11H2 |

InChI Key |

WBXHRSGGAPUJHT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1S(=O)(=O)NCC2=CC=C(C=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(4-Aminobenzyl)-N,4-dimethylbenzenesulfonamide (CAS 115562-53-3)

- Structural Differences : Replaces the cyclopropane ring with a dimethyl-substituted benzene ring.

- Chemical Properties : The dimethyl groups increase hydrophobicity, likely enhancing membrane permeability compared to the strained cyclopropane moiety.

- Biological Activity : Retains antibacterial properties typical of sulfonamides but may exhibit altered target affinity due to reduced conformational rigidity .

- Synthesis: Not detailed in evidence, but standard sulfonamide coupling methods are implied.

N-(7-Amino-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-yl)-N-(4-methoxybenzyl)cyclopropanesulfonamide (CAS 1056140-10-3)

- Structural Differences : Incorporates a chloro-indazole core, difluoroethyl group, and methoxybenzyl substituent alongside the cyclopropanesulfonamide.

- Biological Activity : Likely targets kinase enzymes or nucleic acid-binding proteins due to the indazole moiety, a common pharmacophore in anticancer agents .

Piperidin-4-yl Benzamide Derivatives ()

Examples include 6e (tetrafluoroethyl) and 6f (difluoromethoxy):

- Structural Differences : Feature a piperidine ring instead of cyclopropane, with varied aromatic substituents (e.g., trifluoromethyl, pyrazine).

- Chemical Properties : Higher molecular weights (e.g., 6h: m/z 326.19) and polarity due to heterocyclic groups.

- Biological Activity : Demonstrated in vitro activity in unspecified assays, with yields ranging from 45.2% (6g) to 76.2% (6f), suggesting variability in synthetic efficiency .

Cyclopentylcyclopropanesulfonamide Derivatives ()

Examples: N-(3-amino-4-methylcyclopentyl)cyclopropanesulfonamide and N-((1S,3R,4S)-3-ethyl-4-isocyanato-cyclopentyl)cyclopropanesulfonamide.

- Structural Differences : Cyclopentyl rings replace the benzyl group, introducing sp³-hybridized carbons and altering spatial orientation.

- Synthesis : Involves DPPA-mediated isocyanate formation and LiOH-mediated hydrolysis, with yields up to 98% .

- Applications : Patented as intermediates for kinase inhibitors, highlighting their role in targeted therapies .

Comparative Analysis Table

Key Research Findings

- Synthetic Feasibility : Cyclopropanesulfonamide derivatives (e.g., ) often achieve high yields (>90%) using optimized protocols, whereas benzamide derivatives () show variable efficiency (45–76%) .

- Biological Relevance: Indazole- and pyrrolopyrazine-containing derivatives () are prioritized in patents for kinase inhibition, suggesting this compound could be repurposed for similar targets .

- Structural Insights : The cyclopropane ring’s strain may improve target binding compared to bulkier groups (e.g., dimethylbenzene in CAS 115562-53-3), but this requires validation via crystallography or docking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.